Dihydroartemisinin Dihydroartemisinin A metabolite of Artemisinin
Brand Name: Vulcanchem
CAS No.: 131175-87-6
VCID: VC0193789
InChI: InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14-,15-/m1/s1
SMILES: CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
Molecular Formula: C15H24O5
Molecular Weight: 284.36

Dihydroartemisinin

CAS No.: 131175-87-6

Cat. No.: VC0193789

Molecular Formula: C15H24O5

Molecular Weight: 284.36

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dihydroartemisinin - 131175-87-6

Specification

CAS No. 131175-87-6
Molecular Formula C15H24O5
Molecular Weight 284.36
IUPAC Name (1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
Standard InChI InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14-,15-/m1/s1
SMILES CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
Appearance White Solid

Introduction

Chemical Properties and Structure

Dihydroartemisinin is a semisynthetic derivative of artemisinin, a naturally occurring sesquiterpene lactone isolated from the plant Artemisia annua (sweet wormwood). Its structural and physical characteristics are fundamental to understanding its biological activity.

Physical and Chemical Characteristics

Dihydroartemisinin manifests as a white needle crystal that is odorless with a distinctly bitter taste. The compound exhibits specific solubility properties that influence its pharmaceutical formulation and bioavailability—it is soluble in chloroform and acetone, slightly soluble in methanol or ethanol, but almost insoluble in water . These solubility characteristics present challenges for drug delivery but have been addressed in various pharmaceutical formulations.

Structural Information

The compound is characterized by the following properties:

PropertyDescription
Chemical Name(3R,5aS,6R,8aS,9R,12S,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol
CAS Number81496-82-4
Molecular FormulaC₁₅H₂₄O₅
Molecular Weight284.35 g/mol
Melting Point145-150°C

The molecular structure of dihydroartemisinin contains a critical endoperoxide bridge (peroxide group) that is essential for its antimalarial activity. This structural feature distinguishes artemisinin compounds from other antimalarials and underlies their unique mechanism of action .

Pharmacological Properties

Dihydroartemisinin demonstrates remarkable pharmacological properties that have established its therapeutic importance in multiple medical contexts.

Mechanism of Action

The antimalarial activity of dihydroartemisinin stems primarily from its unique molecular structure, particularly the endoperoxide bridge. Current evidence suggests that when the compound encounters iron in the parasite, the peroxide group undergoes cleavage, generating reactive oxygen species and free radicals. These reactive molecules then damage vital parasite proteins and membranes, ultimately leading to parasite death.

Dihydroartemisinin acts rapidly against the erythrocytic (blood) stages of Plasmodium parasites, particularly Plasmodium falciparum. It provides faster relief of clinical symptoms and more rapid clearance of parasites from the blood than many other antimalarial drugs . This rapid action represents a significant advantage in managing severe malaria cases.

Comparative Efficacy

Research has established that dihydroartemisinin is responsible for most of the ex vivo antimalarial activity observed in combination therapies such as dihydroartemisinin-piperaquine . In clinical settings, dihydroartemisinin demonstrates excellent efficacy against various strains of malaria parasites, including those resistant to other antimalarial medications.

Therapeutic Applications

While initially recognized for its antimalarial properties, dihydroartemisinin has demonstrated potential in treating several other conditions.

Antimalarial Activity

The primary therapeutic application of dihydroartemisinin remains in treating malaria. The World Health Organization recommends artemisinin-based combination therapies (ACTs), including dihydroartemisinin-piperaquine, for treating uncomplicated Plasmodium falciparum malaria.

One of the notable advantages of dihydroartemisinin-piperaquine is its longer prophylactic effect, which can prevent new infections for up to 63 days post-treatment (PCR-unadjusted treatment failure: RR 0.71, 95% CI 0.65 to 0.78) . This extended protection period represents a significant clinical benefit in regions with high malaria transmission rates.

Anti-Inflammatory Effects

Recent research has uncovered significant anti-inflammatory properties of dihydroartemisinin, particularly in treating rheumatoid arthritis (RA). A 2024 study using a combination of single-cell RNA sequencing, proteomics, and transcriptomics demonstrated that dihydroartemisinin effectively:

  • Reduced redness, swelling, and pain in RA rat models

  • Dramatically altered the synovial tissue microenvironment under pathological conditions

  • Affected multiple cell types including fibroblasts, macrophages, B cells, and endothelial cells

  • Primarily targeted the extracellular matrix (ECM) structural constituent signaling pathway

  • Regulated the ECM by modulating matrix metalloproteinase 2 (MMP2) and MMP3 in synovial tissue

These findings suggest that dihydroartemisinin could offer a promising alternative or adjunctive therapy for rheumatoid arthritis, potentially with fewer side effects than current treatments.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic properties of dihydroartemisinin is crucial for optimizing its therapeutic use.

Absorption and Distribution

When administered orally, dihydroartemisinin's absorption is influenced by several factors. Studies in healthy volunteers have revealed important characteristics:

  • Food intake significantly affects absorption; dihydroartemisinin exposure increases by approximately 43% when administered with a high-fat/high-calorie meal

  • Gender differences exist in dihydroartemisinin pharmacokinetics, with systemic exposure being higher in females than in males (though typically within 30% difference)

  • Absorption rates and patterns appear similar across different ethnic groups, with comparable pharmacokinetic parameters observed in healthy volunteers of Asian and Caucasian origin

Metabolism and Elimination

As the active metabolite of artemisinin derivatives, dihydroartemisinin has a relatively short half-life in the body. This characteristic necessitates its combination with longer-acting antimalarial drugs (such as piperaquine) to ensure complete parasite clearance and prevent recrudescence .

Pharmacodynamic Effects

A significant pharmacodynamic consideration with dihydroartemisinin, particularly when combined with piperaquine, is its effect on cardiac conduction. Research has established a linear pharmacokinetic-pharmacodynamic relationship between piperaquine plasma concentrations and QT interval prolongation:

  • The population mean QT interval increases by approximately 4.17 ms per 100 ng/ml increase in piperaquine plasma concentration

  • Simulations indicate that monthly and bimonthly mass drug administration would result in median maximum QT interval prolongations of 18.9 ms and 16.8 ms, respectively

  • These values suggest that therapeutic doses are unlikely to be associated with dangerous QT prolongation

ParameterClassification
GHS SymbolsGHS02, GHS09
Signal WordDanger
Hazard StatementsH242-H411
Precautionary StatementsP210-P235-P273-P280-P370+P378-P410
Safety Statements22-24/25
WGK Germany2

Animal toxicity studies have established an LD50 in mice (oral administration) of 4,000 mg/kg, indicating a relatively low acute toxicity profile .

Special Populations

Limited data exist on the use of dihydroartemisinin in certain populations:

Formulations and Clinical Applications

Available Formulations

Dihydroartemisinin is most commonly available in combination with piperaquine as film-coated tablets. A typical formulation contains 40 mg dihydroartemisinin and 320 mg piperaquine (as phosphate) per tablet .

Dosing Regimens

Dosing of dihydroartemisinin-based therapies is typically weight-based, with specific considerations for different patient populations. For dihydroartemisinin-piperaquine combinations, dosing generally follows a three-day regimen designed to cover two asexual parasite life cycles, in accordance with WHO recommendations .

Current Research and Future Directions

Research on dihydroartemisinin continues to evolve, with several exciting directions emerging in recent studies.

Advanced Applications in Malaria

Current research is exploring optimized dosing regimens for dihydroartemisinin-based therapies, particularly for vulnerable populations such as children and pregnant women. Additionally, investigations into novel drug delivery systems aim to enhance bioavailability and reduce dosing frequency.

Expanding Therapeutic Applications

The anti-inflammatory properties of dihydroartemisinin are receiving increased attention, with particular focus on:

  • Detailed molecular mechanisms underlying its effects on rheumatoid arthritis

  • Potential applications in other inflammatory conditions

  • Synergistic effects when combined with established anti-inflammatory medications

Addressing Drug Resistance

As with many antimalarials, concerns about emerging resistance to artemisinin derivatives, including dihydroartemisinin, necessitate ongoing surveillance and research. Studies are investigating combination strategies to mitigate resistance development and maintain the long-term efficacy of these vital medications.

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